molecular formula C13H23Br2NO3S B049233 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide CAS No. 206052-03-1

12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide

Cat. No.: B049233
CAS No.: 206052-03-1
M. Wt: 433.2 g/mol
InChI Key: BDCZFOHEQGRTBW-UHFFFAOYSA-N
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Description

Biosynthesis of 20-HETE from arachidonic acid by the cytochrome P450 4A (CYP450 4A) isoforms is an important component of vascular homeostasis, especially in renal circulation. DDMS is a mechanism-based, irreversible inhibitor that has about 10-fold selectivity for the CYP4A2 enzyme which predominantly synthesizes 20-HETE in the mammalian kidney. DDMS administration in whole anesthetized rats (10 mg/kg) largely ablates the hypotension and vasodilation induced by nitric oxide donors such as NONOates.

Properties

IUPAC Name

12,12-dibromo-N-methylsulfonyldodec-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23Br2NO3S/c1-20(18,19)16-13(17)11-9-7-5-3-2-4-6-8-10-12(14)15/h10H,2-9,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCZFOHEQGRTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCCCCCCCC=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Br2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458933
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206052-03-1
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206052-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12,12-Dibromo-N-(methylsulfonyl)-11-dodecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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